

Alisporivir MHC-I surface expression flow cytometry

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Alisporivir

CAS No.: 254435-95-5

Cat. No.: S517974

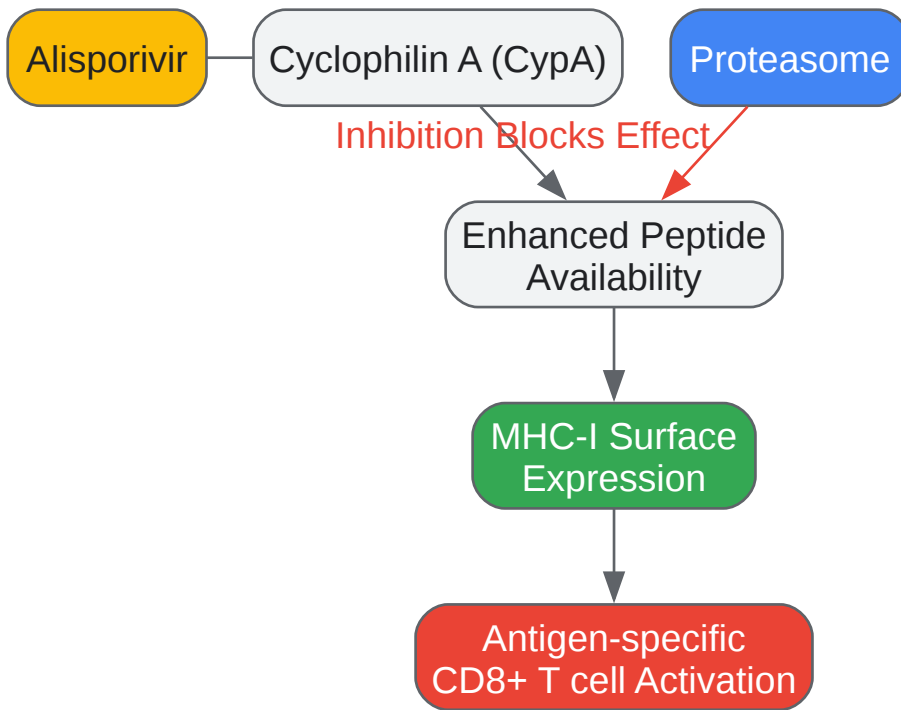
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Scientific Background and Mechanism of Action

Alisporivir is a non-immunosuppressive cyclosporine A analog and a cyclophilin inhibitor. While its primary antiviral activity against viruses like HCV and HBV is well-known, research indicates it also has an immunostimulatory function by enhancing the Major Histocompatibility Complex class I (MHC-I) antigen presentation pathway [1].

This enhanced antigen presentation leads to more effective activation of antigen-specific CD8⁺ T cells, which can further contribute to its antiviral efficacy. The proposed mechanism does not involve increasing MHC-I transcript or protein levels but appears to influence peptide availability. The enhancement of MHC-I surface expression can be completely blocked by proteasome inhibitors, suggesting the effect depends on protein degradation and antigen processing [1].

The diagram below illustrates this proposed mechanism.



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Key Experimental Findings

The immunostimulatory effect of **Alisporivir** was demonstrated in a hepatoma cell culture model engineered to endogenously express the HLA-A*02 MHC-I allele and constitutively express an epitope-matched HCV protein (NS5BEM) [1].

The table below summarizes the quantitative data from these key experiments:

Experimental Readout	Effect of Alisporivir	Notes / Context
Antigen-specific CD8+ T cell activation	Increased by ~40%	Measured by intracellular IFN-γ production in T cells co-cultured with Alisporivir-pretreated target cells [1].
MHC-I Surface Expression	Induced an increase	Observed on several cell lines; measured using flow cytometry with anti-HLA-A*02 and anti-β2 microglobulin antibodies [1].

Experimental Readout	Effect of Alisporivir	Notes / Context
β2-microglobulin Surface Expression	Induced an increase	Measured alongside MHC-I [1].
MHC-I Transcript & Protein Levels	No enhancement	Confirmed that surface increase was not due to upregulated gene expression or total protein synthesis [1].
Inhibition by Proteasome Inhibitors	Completely blocked MHC-I increase	Suggests mechanism depends on proteasome-mediated peptide generation [1].

Detailed Experimental Protocol

This protocol is adapted from the research study to provide a detailed workflow for assessing the impact of **Alisporivir** on MHC-I surface expression using flow cytometry [1].

Cell Culture and Drug Treatment

- **Cell Lines:** Use hepatoma cell lines endogenously expressing the MHC-I allele of interest (e.g., Huh6.1, HepG2). Non-hepatic lines (e.g., HEK 293T, HeLa) can be used for comparison [1].
- **Culture Conditions:** Maintain cells in appropriate medium (e.g., DMEM with 10% FCS, L-glutamine, non-essential amino acids, penicillin/streptomycin) at 37°C and 5% CO₂ [1].
- **Drug Treatment:** Prepare a 20 mg/ml stock of **Alisporivir** in DMSO. Treat cells at approximately 50-60% confluency with a final concentration of 1-5 μM **Alisporivir** (dissolved in culture medium). Include a vehicle control (0.05% DMSO). Refresh the drug-containing medium every 24 hours. Treat cells for a total of 3 days prior to analysis [1] [2].

Cell Harvesting and Staining for Flow Cytometry

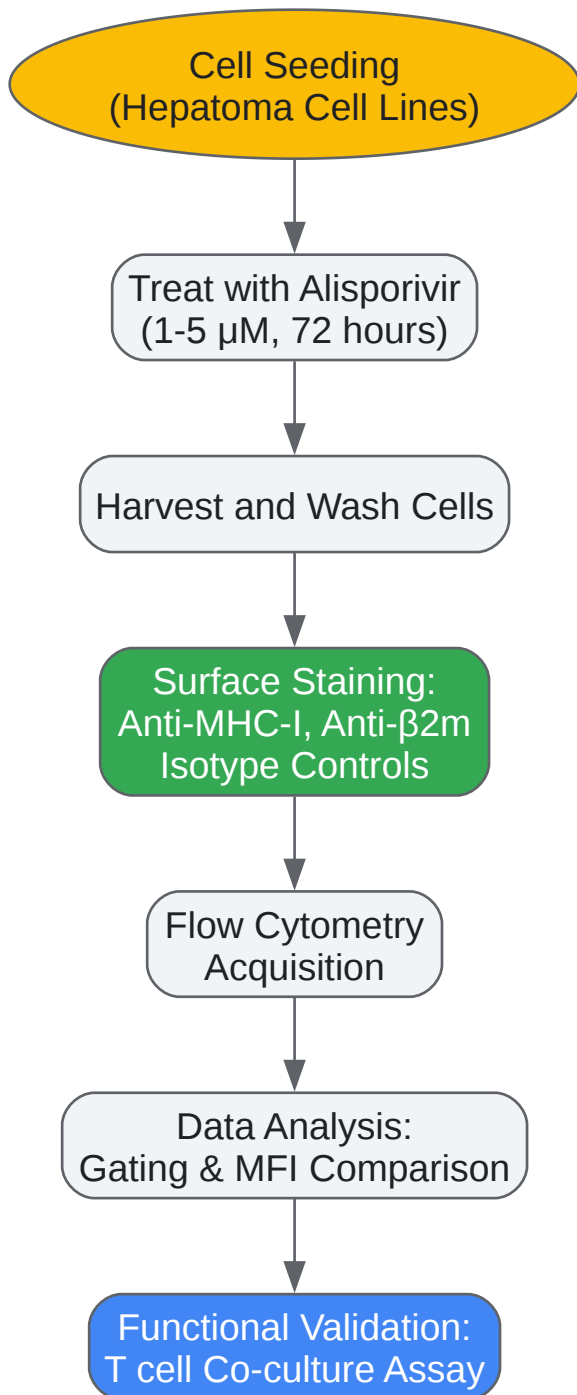
- **Harvesting:** On day 3 post-treatment, detach adherent cells using a non-enzymatic method (e.g., cell dissociation buffer) or low-concentration trypsin-EDTA to preserve surface epitopes. Wash cells once with cold PBS [1] [3].
- **Staining (Based on Standard Protocols) [4]:**
 - Resuspend up to 1x10⁶ cells in 50 μL of ice-cold Flow Cytometry Staining Buffer.

- **(Optional) Block Fc Receptors:** Incubate with an appropriate Fc receptor blocking inhibitor (e.g., for human cells, use an anti-human Fc receptor antibody) for 10-20 minutes on ice [4].
- **Surface Staining:** Add directly conjugated antibodies against MHC-I (e.g., anti-HLA-A, B, C, clone W6/32) and β 2-microglobulin. Include isotype control antibodies. Use antibodies at their predetermined optimal concentrations.
- Incubate for 30 minutes on ice or at 2-8°C in the dark.
- Wash cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 400-600 x g for 5 minutes.
- **(Optional) Viability Staining:** Resuspend cells in a fixable viability dye solution (e.g., LIVE/DEAD Fixable Dead Cell Stain) according to the manufacturer's instructions to exclude dead cells during analysis [4].
- **Fixation:** For analysis on the same day, cells can be resuspended in buffer. For later analysis, fix cells by resuspending in 100 μ L of buffer and adding 100 μ L of IC Fixation Buffer. Fixed samples can be stored at 2-8°C in the dark for up to 3 days [4].

Flow Cytometry Acquisition and Analysis

- **Acquisition:** Analyze samples on a flow cytometer (e.g., BD FACSCalibur, BD FACSCanto II) calibrated with appropriate calibration beads. Collect data for at least 10,000 single-cell events per sample [1].
- **Gating Strategy:**
 - **Exclude Debris:** Gate cells based on forward scatter (FSC-A) vs. side scatter (SSC-A).
 - **Select Single Cells:** Exclude doublets by gating on FSC-Area vs. FSC-Height.
 - **(If Used) Gate on Live Cells:** Select the population negative for the viability dye.
 - **Analyze MHC-I Expression:** Analyze the median fluorescence intensity (MFI) of the MHC-I and β 2-microglobulin staining in the target population. Compare the MFI of **Alisporivir**-treated samples to the vehicle control and isotype control [1] [3].
- **Functional Validation (T cell Activation Assay):** To confirm the functional consequence of increased MHC-I, co-cultivate **Alisporivir**-pretreated and washed target cells with epitope-specific CD8+ T cells at a 1:1 ratio for 5 hours. Measure T cell activation by intracellular staining for IFN- γ followed by flow cytometry [1].

The overall workflow from cell treatment to data analysis is summarized below.



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Application Notes for Researchers

- **Specificity of Effect:** The increase in surface MHC-I is not due to a general upregulation of surface proteins or altered trafficking, as **Alisporivir** did not affect the surface levels of other proteins like

transferrin receptor or CD13 [1]. This highlights the specificity of its action on the antigen presentation pathway.

- **Broader Implications:** The ability of **Alisporivir** to counteract viral immune evasion mechanisms that downregulate MHC-I (a common strategy for many viruses, including SARS-CoV-2 [5]) presents a promising therapeutic angle. Its immunostimulatory effect could be leveraged to improve T cell recognition and clearance of infected cells.
- **Protocol Critical Steps:**
 - **Cell Viability:** Ensure high cell viability after the 3-day treatment. Use a viability dye during flow cytometry to accurately gate on live cells.
 - **Antibody Titration:** Antibody concentrations should be titrated in preliminary experiments for optimal signal-to-noise ratio.
 - **Controls:** Always include unstained, isotype-stained, and vehicle-treated controls for accurate gating and interpretation of MFI shifts.

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To cite this document: Smolecule. [Alisporivir MHC-I surface expression flow cytometry]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517974#alisporivir-mhc-i-surface-expression-flow-cytometry>]

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